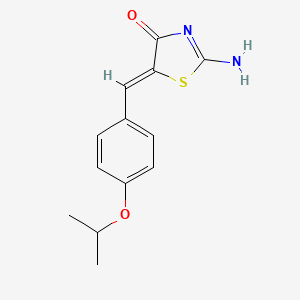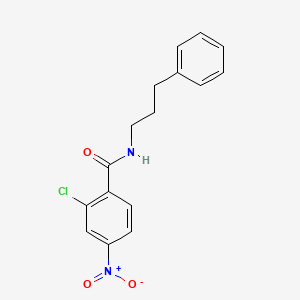
3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, an octylsulfanyl group, and a phenyl ring attached to a propanone backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one typically involves multiple steps:
Formation of the phenyl ring: The phenyl ring with the octylsulfanyl group can be synthesized through a substitution reaction where an octylsulfanyl group is introduced to a phenyl ring.
Attachment of the propanone backbone: The propanone backbone can be attached to the phenyl ring through a Friedel-Crafts acylation reaction.
Introduction of the dimethylamino group: The dimethylamino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group could participate in substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride could have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the dimethylamino group and the octylsulfanyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the octylsulfanyl group.
1-(4-Octylsulfanylphenyl)propan-1-one: Lacks the dimethylamino group.
3-(Dimethylamino)-1-(4-methylsulfanylphenyl)propan-1-one: Has a methylsulfanyl group instead of an octylsulfanyl group.
Uniqueness
The presence of both the dimethylamino group and the octylsulfanyl group in 3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NOS.ClH/c1-4-5-6-7-8-9-16-22-18-12-10-17(11-13-18)19(21)14-15-20(2)3;/h10-13H,4-9,14-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNASYFIPDTRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=CC=C(C=C1)C(=O)CCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5072046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5072047.png)
![3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B5072052.png)

![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5072069.png)
![N-cyclohexyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5072082.png)
![N-(4-bromophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5072104.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-propylglycinamide](/img/structure/B5072109.png)
![4,5-dimethoxy-2-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B5072110.png)

![2-(4-fluorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B5072117.png)
![2-[(3-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5072123.png)
![ethyl 2-[(5E)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5072133.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B5072138.png)
